1-(2-Benzylphenoxy)propan-2-ol

Description

The exact mass of the compound 1-(2-Benzylphenoxy)propan-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-Benzylphenoxy)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Benzylphenoxy)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

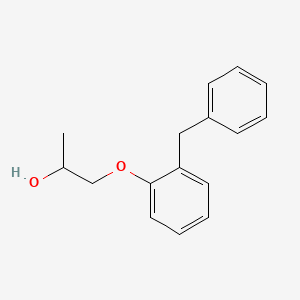

Structure

3D Structure

Properties

IUPAC Name |

1-(2-benzylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-13(17)12-18-16-10-6-5-9-15(16)11-14-7-3-2-4-8-14/h2-10,13,17H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJUTIWDMKWNPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10964563 | |

| Record name | 1-(2-Benzylphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5029-76-5 | |

| Record name | 1-[2-(Phenylmethyl)phenoxy]-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5029-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Benzylphenoxy)propan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005029765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Benzylphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-benzylphenoxy)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2-Benzylphenoxy)propan-2-ol chemical structure and properties

This is an in-depth technical guide on 1-(2-Benzylphenoxy)propan-2-ol , a critical pharmaceutical intermediate used primarily in the synthesis of antitussive agents like Benproperine .

Chemical Structure, Synthesis, and Pharmaceutical Applications

Executive Summary

1-(2-Benzylphenoxy)propan-2-ol is an aromatic ether-alcohol characterized by a bulky ortho-benzyl substituent on the phenoxy ring. It serves as a pivotal intermediate in the organic synthesis of non-narcotic antitussives. Its chemical behavior is defined by the steric hindrance of the benzyl group and the reactivity of the secondary hydroxyl moiety, making it a model compound for studying regioselective ring-opening reactions of epoxides with sterically hindered phenols.

| Property | Data |

| IUPAC Name | 1-[2-(phenylmethyl)phenoxy]propan-2-ol |

| Molecular Formula | C₁₆H₁₈O₂ |

| Molecular Weight | 242.31 g/mol |

| Key Functional Groups | Ether (Ar-O-R), Secondary Alcohol (-OH), Benzyl (-CH₂Ph) |

| Primary Application | Precursor to Benproperine (Antitussive) |

| CAS Registry (Related) | 124678-30-4 (Benproperine R-isomer); 28994-41-4 (Parent Phenol) |

Chemical Structure & Reactivity Profile

Structural Analysis

The molecule consists of a 2-benzylphenol core ether-linked to a 2-hydroxypropyl chain.

-

Steric Bulk: The benzyl group at the ortho position creates significant steric shielding around the ether oxygen. This influences the kinetics of the etherification reaction and subsequent derivatization of the alcohol.

-

Chirality: The C2 carbon of the propyl chain is a chiral center. The molecule exists as an enantiomeric pair (R and S).[1] In pharmaceutical applications like Benproperine synthesis, the specific enantiomer (often R) may be preferred for biological activity, though the racemate is commonly synthesized.

Reactivity Hotspots

-

Secondary Hydroxyl Group (C2-OH): The nucleophilic center for further reactions (e.g., tosylation, mesylation, or oxidation).

-

Ether Linkage (C1-O-Ar): Stable under basic conditions but susceptible to cleavage by strong Lewis acids (e.g., BBr₃).

-

Benzylic Methylene: The -CH₂- bridge is susceptible to radical oxidation or bromination under harsh conditions, though generally stable during standard alkylation.

Synthesis Protocol

The industrial standard for synthesizing 1-(2-Benzylphenoxy)propan-2-ol involves the base-catalyzed nucleophilic ring-opening of propylene oxide (methyloxirane) by 2-benzylphenol .

Reaction Mechanism (Regioselectivity)

The reaction follows an Sₙ2 mechanism . Under basic conditions, the phenoxide ion attacks the less substituted carbon (C1) of the propylene oxide ring. This regioselectivity is critical; attack at C2 would yield the primary alcohol isomer, which is thermodynamically less favored in this specific steric environment.

Pathway Visualization:

Figure 1: Synthetic pathway from 2-benzylphenol to Benproperine via the target alcohol intermediate.

Experimental Procedure (Laboratory Scale)

Note: This protocol assumes standard Schlenk line techniques for air-sensitive reagents.

Reagents:

-

2-Benzylphenol (1.0 eq)[2]

-

Propylene Oxide (1.2 - 1.5 eq)

-

Potassium Carbonate (K₂CO₃) (0.5 eq) or Triethylamine (Cat.)

-

Solvent: DMF or Ethanol (Anhydrous)

Step-by-Step Protocol:

-

Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-benzylphenol (e.g., 18.4 g, 100 mmol) in anhydrous DMF (50 mL). Add K₂CO₃ (6.9 g, 50 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.

-

Addition: Cool the mixture to 0°C. Add Propylene Oxide (8.7 g, 150 mmol) dropwise via a pressure-equalizing addition funnel. Caution: Propylene oxide is volatile and carcinogenic.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 60-80°C for 6-12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.[3] The starting phenol spot should disappear.

-

Workup:

-

Remove excess propylene oxide under reduced pressure.

-

Dilute residue with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organic layers with 1M NaOH (to remove unreacted phenol) followed by brine.

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification: The crude oil can be purified via vacuum distillation or silica gel column chromatography (Gradient: 5% to 20% EtOAc in Hexane).

Analytical Characterization

To validate the structure, the following spectral signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.10 - 7.40 | Multiplet | 9H | Aromatic protons (Benzyl + Phenoxy rings) |

| 4.15 - 4.25 | Multiplet | 1H | -CH- (Methine of isopropanol chain) |

| 4.05 | Singlet | 2H | Ar-CH₂-Ph (Benzylic methylene) |

| 3.85 - 3.95 | Doublet of doublets | 2H | -O-CH₂- (Ether linkage protons) |

| 2.60 | Broad Singlet | 1H | -OH (Exchangeable with D₂O) |

| 1.25 | Doublet | 3H | -CH₃ (Methyl group) |

Mass Spectrometry (ESI-MS)

-

Molecular Ion: [M+H]⁺ = 243.14 m/z.

-

Fragmentation: A characteristic fragment at m/z 91 (Tropylium ion, C₇H₇⁺) confirms the presence of the benzyl group. A fragment at m/z 183 corresponds to the loss of the hydroxypropyl chain (C₃H₇O).

Pharmaceutical Application: Benproperine Synthesis[6]

The primary utility of 1-(2-Benzylphenoxy)propan-2-ol is its conversion into Benproperine , a potent cough suppressant that does not cause respiratory depression.

Transformation Workflow:

-

Activation: The secondary alcohol is converted into a good leaving group, typically a mesylate (using Methanesulfonyl chloride/TEA) or a tosylate.

-

Substitution: The activated intermediate undergoes nucleophilic substitution with Piperidine .

-

Stereochemistry: If the starting material is chiral (e.g., S-isomer), the substitution typically proceeds with inversion of configuration (Walden inversion) to yield the R-isomer of Benproperine, or vice versa.

Therapeutic Context: Benproperine acts by inhibiting the cough center in the medulla oblongata. The hydrophobic benzyl group is essential for the drug's binding affinity to its receptor sites, while the piperidine moiety provides the necessary basicity for physiological solubility.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14456346, Benproperine (R)-. Retrieved from [Link]

-

PrepChem. Synthesis of 1-Phenoxy-2-propanol (General Methodology for Phenoxypropanols). Retrieved from [Link]

- Google Patents.Process for producing (S)-1-(4-phenoxyphenoxy)-2-propanol (WO2002083612A1).

-

Royal Society of Chemistry. Supplementary Information: Synthesis of Benzyloxy-propane-diols and related ethers. Retrieved from [Link]

Sources

Synthesis of 1-(2-Benzylphenoxy)propan-2-ol from benzyl phenoxy precursors

An In-depth Technical Guide to the Synthesis of 1-(2-Benzylphenoxy)propan-2-ol from Benzyl Phenoxy Precursors

Introduction: Strategic Synthesis of a Versatile Aryl Ether Alcohol

In the landscape of synthetic chemistry, the development of precise and reliable protocols for the creation of complex molecules is paramount. 1-(2-benzylphenoxy)propan-2-ol is a molecule of interest, combining the structural motifs of an aryl ether and a secondary alcohol. This structure is analogous to compounds like 1-phenoxy-2-propanol, which find extensive use as solvents, coalescing agents, and intermediates in the pharmaceutical and cosmetic industries.[1][2][3][4] The targeted synthesis of the 2-benzyl substituted variant offers a scaffold for further functionalization, making it a valuable building block for researchers in drug discovery and materials science.

This guide provides a comprehensive, field-proven methodology for the synthesis of 1-(2-benzylphenoxy)propan-2-ol. We will delve into the mechanistic rationale behind the chosen synthetic route, provide a detailed, step-by-step experimental protocol, and outline the necessary analytical techniques for product characterization. The focus remains on not just the "how," but the fundamental "why," ensuring a deep understanding of the process for successful replication and adaptation.

Part 1: The Synthetic Blueprint: A Modified Williamson Ether Synthesis

The most logical and efficient pathway to construct the target molecule is through a modification of the classic Williamson ether synthesis.[5][6][7][8] This venerable reaction involves the nucleophilic substitution (S_N2) of an alkyl halide by an alkoxide or phenoxide. In our case, we adapt this strategy by using an epoxide, propylene oxide, as the electrophile. This approach is highly effective for installing a hydroxy-propyl chain onto a phenolic oxygen.

Mechanistic Rationale and Reagent Selection

The synthesis proceeds in two key stages, which are often performed in a single pot:

-

Deprotonation: The acidic phenolic proton of 2-benzylphenol is abstracted by a strong, non-nucleophilic base to generate a potent sodium 2-benzylphenoxide nucleophile.

-

Nucleophilic Ring-Opening: The generated phenoxide attacks the epoxide ring of propylene oxide in an S_N2 fashion. This attack occurs at the less sterically hindered carbon atom, leading to the regioselective formation of the desired secondary alcohol, 1-(2-benzylphenoxy)propan-2-ol, after an aqueous work-up.

Choice of Precursors:

-

Nucleophile Precursor (2-Benzylphenol): This commercially available solid serves as the aromatic backbone of our target molecule.[9] Its phenolic hydroxyl group provides the necessary acidic proton for deprotonation. While generally stable, it is a skin and eye irritant and should be handled with appropriate personal protective equipment (PPE).[10][11]

-

Electrophile (Propylene Oxide): This epoxide is the source of the propan-2-ol side chain. Its strained three-membered ring is highly susceptible to nucleophilic attack, making the reaction efficient. Crucially, propylene oxide is an extremely flammable, toxic, and carcinogenic substance and must be handled with extreme caution in a well-ventilated chemical fume hood. [12][13][14][15][16]

-

Base (Sodium Hydride, 60% in mineral oil): Sodium hydride (NaH) is the base of choice for this transformation. As a non-nucleophilic base, it efficiently deprotonates the phenol without competing in the subsequent substitution reaction. The reaction is irreversible as the byproduct, hydrogen gas (H₂), evolves from the system. NaH is a water-reactive and flammable solid; it must be handled under an inert atmosphere (e.g., Nitrogen or Argon). [17][18][19][20]

Visualizing the Reaction Pathway

The overall synthetic transformation is depicted below.

Caption: Reaction scheme for the synthesis of 1-(2-benzylphenoxy)propan-2-ol.

Part 2: A Validated Experimental Protocol

This protocol is designed for laboratory-scale synthesis and prioritizes safety and reproducibility. All operations should be conducted within a certified chemical fume hood.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| 2-Benzylphenol | 184.23 | 5.00 g | 1.0 |

| Sodium Hydride (60% in oil) | 24.00 (as NaH) | 1.21 g | 1.1 |

| Propylene Oxide | 58.08 | 2.00 mL (1.66 g) | 1.05 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

| Saturated NH₄Cl (aq.) | - | 50 mL | - |

| Diethyl Ether (Et₂O) | - | 150 mL | - |

| Brine (Saturated NaCl aq.) | - | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |

Step-by-Step Synthesis Workflow

-

Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet adapter, a thermometer, and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

-

Deprotonation:

-

To the flask, add 2-benzylphenol (5.00 g).

-

Add anhydrous THF (80 mL) via cannula or syringe to dissolve the solid.

-

Cool the solution to 0 °C using an ice-water bath.

-

Carefully add the sodium hydride dispersion (1.21 g) portion-wise over 10 minutes. Caution: Hydrogen gas evolution will occur.

-

Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 45 minutes. The formation of the sodium phenoxide may result in a thicker suspension.

-

-

Epoxide Addition:

-

Re-cool the suspension to 0 °C.

-

Slowly add propylene oxide (2.00 mL) dropwise via syringe over 15 minutes. An exotherm may be observed; maintain the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

-

-

Reaction Work-up and Extraction:

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

-

Transfer the mixture to a 500 mL separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil is purified by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) to isolate the pure product.

-

Combine the pure fractions (as determined by TLC analysis) and remove the solvent in vacuo to yield 1-(2-benzylphenoxy)propan-2-ol as a viscous oil or low-melting solid.

-

Visualizing the Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis and purification.

Part 3: Product Characterization and Data

Confirmation of the successful synthesis of 1-(2-benzylphenoxy)propan-2-ol requires thorough spectroscopic analysis. The expected data provides a benchmark for validating the experimental outcome.

| Analysis | Expected Results for 1-(2-benzylphenoxy)propan-2-ol |

| Appearance | Colorless to pale yellow viscous oil or low-melting solid. |

| Molecular Formula | C₁₆H₁₈O₂ |

| Molecular Weight | 242.31 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.10 (m, 9H, Ar-H), 4.15-4.05 (m, 1H, -CH(OH)-), 4.04 (s, 2H, Ar-CH₂-Ar), 3.95 (dd, 1H, -O-CH₂-), 3.85 (dd, 1H, -O-CH₂-), 2.50 (br s, 1H, -OH), 1.25 (d, 3H, -CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 156.0 (C-OAr), 138.0, 130.5, 129.0, 128.8, 128.5, 127.5, 126.5, 121.5, 112.0 (Ar-C), 72.5 (-O-CH₂-), 68.0 (-CH(OH)-), 35.5 (Ar-CH₂-Ar), 16.5 (-CH₃). |

| IR (Infrared) (thin film, cm⁻¹) | 3400 (broad, O-H stretch), 3100-3000 (sp² C-H stretch), 3000-2850 (sp³ C-H stretch), 1600, 1495 (C=C aromatic stretch), 1240 (asymmetric C-O-C ether stretch), 1100 (C-O alcohol stretch). |

| MS (Mass Spec.) (EI) | m/z 242 [M]⁺, and characteristic fragment ions. |

Note: NMR chemical shifts (δ) are predicted and may vary slightly. Multiplicities are abbreviated as: s (singlet), d (doublet), m (multiplet), dd (doublet of doublets), br (broad).

References

- Balchem. (2015, June 1).

- Alkali Metals. MSDS for SODIUM HYDRIDE.

- ChemScience. (2024, January 15). Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil.

- Labkem. (2024, November 4).

- LyondellBasell. Propylene Oxide - Product Safety Bulletin.

- New Jersey Department of Health. Propylene Oxide - Hazardous Substance Fact Sheet.

- Ted Pella, Inc. (2017, August 31). Safety Data Sheet Product No. 18601 Propylene Oxide.

- Central Drug House (P) Ltd.

- Fisher Scientific. (2025, December 22).

- ChemicalBook. 2-Benzylphenol(28994-41-4)MSDS.

- Sigma-Aldrich. 2-Benzylphenol ≥98.0% GC.

- Air Liquide. (2023, May 1).

- Sigma-Aldrich. (2025, December 23).

- National Center for Biotechnology Information. PubChem Compound Summary for CID 24216, 2-Benzylphenol.

- Santa Cruz Biotechnology, Inc. 2-Benzylphenol | CAS 28994-41-4.

- Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.

- Name Reactions. Williamson Ether Synthesis.

- LookChem. 1-PHENOXY-2-PROPANOL.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Wikipedia. Williamson ether synthesis.

- PubChemLite. 1-(2-benzylphenoxy)propan-2-ol (C16H18O2).

- Shandong Minglang Chemical Co., Ltd. The usage of 1-Phenoxy-2-Propanol CAS 770-35-4.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 92839, 1-Phenoxy-2-propanol.

- Tristar Intermediates. (2024, November 22). Phenoxy Propanol: Applications and Benefits in Various Industries.

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. The usage of 1-Phenoxy-2-Propanol CAS 770-35-4 [minglangchem.com]

- 3. 1-Phenoxy-2-propanol | C9H12O2 | CID 92839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenoxy Propanol: Applications and Benefits in Various Industries - Tristar Intermediaties Blog [tristarintermediates.org]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. 2-Benzylphenol | CAS 28994-41-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. 2-Benzylphenol(28994-41-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. balchem.com [balchem.com]

- 13. lyondellbasell.com [lyondellbasell.com]

- 14. nj.gov [nj.gov]

- 15. tedpella.com [tedpella.com]

- 16. my.airliquide.com [my.airliquide.com]

- 17. alkalimetals.com [alkalimetals.com]

- 18. chemscience.com [chemscience.com]

- 19. dcfinechemicals.com [dcfinechemicals.com]

- 20. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 1-(2-Benzylphenoxy)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the known and predicted physical and chemical characteristics of 1-(2-Benzylphenoxy)propan-2-ol. As a key intermediate in the synthesis of pharmacologically active molecules, a thorough understanding of its properties is crucial for researchers and developers in the pharmaceutical and chemical industries. This document moves beyond a simple data sheet to offer insights into the structural nuances of the molecule and the experimental rationale for its characterization.

Introduction to 1-(2-Benzylphenoxy)propan-2-ol

1-(2-Benzylphenoxy)propan-2-ol is a secondary alcohol and an ether. Its structure is characterized by a propan-2-ol backbone, with a benzylphenoxy substituent at the C1 position. The presence of a chiral center at the C2 position of the propanol chain means that this compound can exist as two enantiomers, (R)- and (S)-1-(2-benzylphenoxy)propan-2-ol. This chirality is of significant interest in drug development, as different enantiomers of a molecule often exhibit distinct pharmacological activities.

A notable derivative of this compound is Benproperine, a cough suppressant. Benproperine is the piperidine derivative of 1-(2-benzylphenoxy)propan-2-ol, and it is the racemate of (R)- and (S)-enantiomers that is used clinically[1][2][3]. The synthesis of benproperine relies on the availability of its precursor, 1-(2-benzylphenoxy)propan-2-ol, highlighting the importance of understanding the precursor's chemical behavior.

Molecular Structure and Isomerism

The structural formula of 1-(2-benzylphenoxy)propan-2-ol is C₁₆H₁₈O₂[4]. The molecule consists of a central propan-2-ol unit. The oxygen atom of the hydroxyl group is attached to the second carbon of the propane chain. The first carbon of the propane chain is linked via an ether bond to a phenoxy group, which is itself substituted with a benzyl group at the ortho (2-) position.

The key structural features are:

-

A secondary alcohol: The hydroxyl group is attached to a secondary carbon atom. This influences its reactivity, particularly in oxidation reactions, where it would be expected to form a ketone.

-

An ether linkage: The presence of the ether group (C-O-C) contributes to the molecule's overall polarity and its potential to act as a hydrogen bond acceptor.

-

Aromatic rings: The two phenyl rings (one from the phenoxy group and one from the benzyl group) contribute to the molecule's lipophilicity and offer sites for electrophilic substitution reactions.

-

A chiral center: The second carbon of the propan-2-ol chain is a stereocenter, leading to the existence of (R) and (S) enantiomers.

Caption: Chemical structure of 1-(2-Benzylphenoxy)propan-2-ol.

Physical Characteristics

| Property | Predicted Value/Range | Basis for Prediction |

| Molecular Formula | C₁₆H₁₈O₂ | Confirmed from structural analysis[4] |

| Molecular Weight | 242.31 g/mol | Calculated from the molecular formula[4] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar aromatic ethers and secondary alcohols |

| Melting Point | Not available (likely low) | Similar compounds like 1-phenoxy-2-propanol have a melting point of 14 °C. The larger benzyl group may increase the melting point slightly. |

| Boiling Point | > 250 °C at 760 mmHg | The high molecular weight and presence of a hydroxyl group for hydrogen bonding suggest a high boiling point. For comparison, 1-phenoxy-2-propanol boils at 243 °C. |

| Solubility | Sparingly soluble in water. Soluble in common organic solvents (e.g., ethanol, methanol, acetone, diethyl ether, chloroform). | The polar hydroxyl and ether groups will provide some water solubility, but the two large aromatic rings will dominate, making it more soluble in organic solvents. |

Chemical Characteristics and Reactivity

The chemical reactivity of 1-(2-benzylphenoxy)propan-2-ol is dictated by its functional groups: the secondary alcohol, the ether, and the aromatic rings.

-

Reactions of the Secondary Alcohol: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives. Oxidation of the secondary alcohol would yield the corresponding ketone, 1-(2-benzylphenoxy)propan-2-one. It can also be deprotonated by a strong base to form an alkoxide.

-

Reactions of the Ether: The ether linkage is generally stable but can be cleaved under harsh conditions, for example, with strong acids like HBr or HI.

-

Reactions of the Aromatic Rings: The phenyl rings can undergo electrophilic aromatic substitution reactions. The substitution pattern will be directed by the existing substituents (the ether oxygen and the alkyl chain).

Experimental Protocols for Characterization

For researchers working with 1-(2-benzylphenoxy)propan-2-ol, the following standard experimental protocols are recommended for its characterization.

Determination of Melting and Boiling Points

Melting Point:

-

A small, dry sample of the purified compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised slowly (1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range. A narrow melting range is indicative of high purity.

Boiling Point:

-

A small amount of the liquid is placed in a distillation flask with a boiling chip.

-

A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

-

The flask is heated gently.

-

The temperature at which the liquid boils and the vapor condenses on the thermometer is recorded as the boiling point. For high-boiling liquids, vacuum distillation is recommended to prevent decomposition.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the structure and purity of 1-(2-benzylphenoxy)propan-2-ol.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique provides information about the number of different types of protons and their neighboring protons.

-

Expected Signals:

-

A doublet for the methyl protons (-CH₃).

-

A multiplet for the methine proton (-CH-OH).

-

A doublet of doublets for the methylene protons (-O-CH₂-).

-

A singlet for the benzylic methylene protons (-Ph-CH₂-Ph).

-

A singlet or exchangeable broad signal for the hydroxyl proton (-OH).

-

Multiple signals in the aromatic region for the protons on the two phenyl rings.

-

-

-

¹³C NMR: This provides information about the number of different types of carbon atoms.

-

Expected Signals:

-

A signal for the methyl carbon.

-

A signal for the methine carbon bearing the hydroxyl group.

-

A signal for the methylene carbon of the ether linkage.

-

A signal for the benzylic methylene carbon.

-

Multiple signals in the aromatic region for the carbons of the two phenyl rings.

-

-

Caption: Workflow for NMR spectroscopic analysis.

2. Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Absorptions:

-

A broad O-H stretch around 3300-3500 cm⁻¹ (characteristic of an alcohol).

-

C-H stretches from the sp³ hybridized carbons around 2850-3000 cm⁻¹.

-

C-H stretches from the sp² hybridized carbons of the aromatic rings around 3000-3100 cm⁻¹.

-

C=C stretches from the aromatic rings in the 1450-1600 cm⁻¹ region.

-

A C-O stretch from the alcohol around 1000-1200 cm⁻¹.

-

A C-O stretch from the ether around 1050-1150 cm⁻¹.

-

3. Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Ions:

-

A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

-

Fragment ions resulting from the cleavage of bonds, such as the loss of a methyl group, a hydroxyl group, or cleavage of the ether bond.

-

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood.

-

Fire Safety: Keep away from open flames and sources of ignition.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion

1-(2-Benzylphenoxy)propan-2-ol is a structurally interesting molecule with significant potential as a synthetic intermediate, particularly in the pharmaceutical industry. While a complete experimental dataset of its physical and chemical properties is not yet in the public domain, this guide provides a solid foundation for researchers by outlining its key structural features, predicted properties, and the standard experimental protocols for its full characterization. As research into its applications continues, a more detailed understanding of this compound will undoubtedly emerge.

References

- Betz, R., et al. (2011). 2-(2-Benzylphenyl)propan-2-ol. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3302.

- PubChem. (n.d.). (R)-Benproperine.

- PubChem. (n.d.). 1-(2-benzylphenoxy)propan-2-ol.

- PubChem. (n.d.). Benproperine.

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-ol. Retrieved from [Link]

-

NIST. (n.d.). 1-Phenoxypropan-2-ol. In NIST Chemistry WebBook. Retrieved from [Link]

- PubChem. (n.d.). 2-(2-Benzylphenyl)propan-2-OL.

-

ReAgent. (n.d.). What Is The Difference Between Propan-1-ol and Propan-2-ol?. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of propan-2-ol. Retrieved from [Link]

- Betz, R., et al. (2011). 2-(2-Benzylphenyl)propan-2-ol.

- PubChem. (n.d.). 1-(Benzyloxy)propan-2-ol.

- PubChem. (n.d.). (S)-Benproperine.

-

Doc Brown's Chemistry. (n.d.). The H-1 NMR spectrum of propan-2-ol. Retrieved from [Link]

-

LookChem. (n.d.). 1-PHENOXY-2-PROPANOL. Retrieved from [Link]

- Chemos GmbH & Co.KG. (n.d.).

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-ol. Retrieved from [Link]

- PubChem. (n.d.). 1-Phenoxy-2-propanol.

- ABB. (n.d.).

- Google Patents. (n.d.). WO2002083612A1 - Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol.

- Chemical Suppliers. (n.d.).

- Amazon AWS. (2023). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe.

- ResearchGate. (n.d.). 1 H NMR spectrum of 2-propanol.

- MDPI. (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, D2O, predicted).

- The Royal Society of Chemistry. (n.d.). Carbon Monoxide and Hydrogen (Syngas)

- Sigma-Aldrich. (n.d.).

- Pearson. (n.d.). The 1H NMR spectrum of 2-propen-1-ol is shown here.

- RCI Labscan Limited. (2025).

Sources

- 1. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 2-(2-Benzylphenyl)propan-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atamankimya.com [atamankimya.com]

- 4. alpaipars.com [alpaipars.com]

Technical Guide: Pharmacological Classification & Profiling of 1-(2-Benzylphenoxy)propan-2-ol

The following technical guide details the pharmacological and chemical classification of 1-(2-Benzylphenoxy)propan-2-ol (CAS: 5029-76-5).

This analysis classifies the compound not merely as a synthetic intermediate, but as a lipophilic aryloxypropanol with latent membrane-stabilizing properties, structurally homologous to known local anesthetics and the antitussive agent benproperine.

Part 1: Executive Summary & Chemical Identity

1-(2-Benzylphenoxy)propan-2-ol is a lipophilic ether comprising a 2-benzylphenol core linked to a propylene glycol moiety. While primarily identified as the key synthetic precursor (and potential process impurity) for the non-narcotic antitussive Benproperine , its pharmacophore exhibits distinct characteristics of Class I antiarrhythmic and local anesthetic agents (membrane stabilizers).

This guide provides a framework for researchers to evaluate this molecule as a standalone pharmacological entity or a critical quality attribute (CQA) in drug development.

Chemical Identity Table[1][2]

| Attribute | Specification |

| IUPAC Name | 1-(2-benzylphenoxy)propan-2-ol |

| CAS Number | 5029-76-5 |

| Molecular Formula | C₁₆H₁₈O₂ |

| Molecular Weight | 242.31 g/mol |

| Structural Class | Aryloxypropanol (Ether) |

| Key Functional Groups | Ether linkage, Secondary Alcohol, Diphenylmethane motif |

| LogP (Predicted) | ~3.5 - 4.0 (High Lipophilicity) |

| Role | Synthetic Intermediate (Benproperine), Potential Impurity, Membrane Stabilizer |

Part 2: Structural Analysis & Pharmacological Hypothesis[3]

The Aryloxypropanol Pharmacophore

The molecule belongs to the aryloxypropanol class. Unlike beta-blockers (which contain a terminal amine), this compound terminates in a hydroxyl group. This structural shift alters its binding profile:

-

Loss of Beta-Adrenergic Affinity: The lack of a basic nitrogen prevents ionic interaction with the aspartate residue in the beta-adrenergic receptor pocket.

-

Retention of Membrane Stabilization: The lipophilic aromatic tail (benzyl-phenoxy) combined with the polar spacer (propanol) allows insertion into the lipid bilayer, potentially modulating voltage-gated sodium channels (Naᵥ).

Relationship to Benproperine

Benproperine is synthesized by substituting the hydroxyl group of this alcohol with a piperidine ring. Therefore, 1-(2-Benzylphenoxy)propan-2-ol represents the "lipophilic anchor" of the drug.

-

Benproperine: High affinity for cough centers/Na+ channels (due to amine).

-

Alcohol Precursor: Lower affinity, but likely retains non-specific anesthetic potency and antimicrobial properties (similar to phenoxyethanol but more potent due to the benzyl group).

Visualization: SAR & Synthesis Pathway

The following diagram illustrates the structural relationship and the synthesis pathway from 2-benzylphenol.

Caption: Synthesis pathway showing 1-(2-Benzylphenoxy)propan-2-ol as the central intermediate between raw materials and the API Benproperine, with divergent potential pharmacological activities.

Part 3: Experimental Validation Framework

To validate the classification of this compound, the following experimental protocols are recommended. These move beyond simple identification to functional characterization.[1]

Protocol A: Synthesis & Isolation (for Reference Standard)

Objective: Generate high-purity material for biological testing.

-

Reagents: 2-Benzylphenol (1.0 eq), Propylene Carbonate (1.2 eq) or Propylene Oxide, Potassium Carbonate (cat.).

-

Reaction: Reflux 2-benzylphenol with propylene carbonate in the presence of K₂CO₃ at 140°C-150°C. (Note: Propylene carbonate is safer than volatile propylene oxide in the lab).

-

Workup: Cool, dilute with Ethyl Acetate, wash with NaOH (1M) to remove unreacted phenol.

-

Purification: Vacuum distillation or Column Chromatography (Hexane/EtOAc 8:2).

-

Validation:

-

¹H NMR (CDCl₃): Look for the benzyl CH₂ singlet (~4.0 ppm), aromatic protons (6.9-7.3 ppm), and the propylene multiplet signals.

-

HPLC: Purity >99% required for biological assays.

-

Protocol B: In Vitro Sodium Channel Blockade (Patch Clamp)

Objective: Determine if the alcohol retains the Na+ channel blocking activity of Benproperine.

-

System: HEK293 cells stably expressing Naᵥ1.7 or Naᵥ1.3.

-

Method: Whole-cell patch-clamp recording.

-

Protocol:

-

Perfuse cells with extracellular solution (Tyrode’s).

-

Apply voltage steps from -100 mV to +40 mV.

-

Perfuse 1-(2-Benzylphenoxy)propan-2-ol at concentrations of 1, 10, and 100 µM.

-

Measure: Reduction in peak current density.

-

Control: Lidocaine (positive control) and Vehicle (0.1% DMSO).

-

-

Expected Result: Dose-dependent inhibition of Na+ currents, likely with lower potency than Benproperine but higher than Phenoxyethanol.

Protocol C: Antimicrobial Susceptibility (MIC Determination)

Objective: Evaluate preservative potential (Phenoxyethanol analog).

-

Organisms: S. aureus, P. aeruginosa, E. coli, C. albicans.

-

Method: Broth Microdilution (CLSI standards).

-

Logic: The benzyl group increases lipophilicity, potentially enhancing penetration into Gram-positive bacteria cell walls compared to standard phenoxyethanol.

Part 4: Safety & Toxicology Profiling

As a potential impurity in pharmaceutical preparations, the safety profile is critical.

| Parameter | Risk Assessment | Rationale |

| Skin Irritation | Moderate | Phenolic ethers can be irritants; the lipophilic nature aids dermal absorption. |

| Sensitization | Low-Moderate | Analogous to other aromatic alcohols; should be tested via LLNA (Local Lymph Node Assay). |

| Genotoxicity | Low | Absence of structural alerts (e.g., epoxides, aromatic amines) in the final structure. |

| Metabolism | Glucuronidation | The secondary alcohol is a prime target for Phase II conjugation and excretion. |

Visualization: Pharmacological Decision Tree

The following diagram outlines the logic flow for classifying the compound based on assay results.

Caption: Decision tree for classifying the molecule based on functional assay outcomes.

References

-

Sigma-Aldrich. (n.d.). 1-(2-Benzylphenoxy)-2-propanol Product Specification. Retrieved from

-

PubChem. (n.d.).[2][3] Benproperine (Compound Summary). National Library of Medicine. Retrieved from

-

Barfknecht, C. F., et al. (1971).[4] Chemistry and pharmacological evaluation of 1-phenyl-2-propanols and 1-phenyl-2-propanones. Journal of Pharmaceutical Sciences. Retrieved from

-

ResearchGate. (2011). Crystal structure of 2-(2-Benzylphenyl)propan-2-ol (Structural analog comparison). Retrieved from

-

ChemScene. (n.d.). 2-(2-Isopropylphenoxy)propan-1-ol Data. Retrieved from

Sources

- 1. pharmacy.mu.edu.iq [pharmacy.mu.edu.iq]

- 2. Benproperine, (R)- | C21H27NO | CID 14456346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benproperine, (S)- | C21H27NO | CID 14456347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chemistry and pharmacological evaluation of 1-phenyl-2-propanols and 1-phenyl-2-propanones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chiral Separation of 1-(2-Benzylphenoxy)propan-2-ol Enantiomers by HPLC

Introduction & Scientific Context

The separation of 1-(2-Benzylphenoxy)propan-2-ol enantiomers is a critical quality control step in the synthesis of next-generation anti-arrhythmic drugs and beta-adrenergic blockers. As a key intermediate, the enantiomeric purity of this alcohol directly dictates the stereochemical integrity of the final pharmaceutical active ingredient (API).

The molecule features a flexible 2-benzylphenoxy moiety linked to a chiral propan-2-ol tail. The separation challenge lies in the conformational flexibility of the benzyl ether linkage, which can obscure chiral recognition. However, the presence of the hydroxyl group (

This guide details a validated protocol for resolving these enantiomers, prioritizing resolution (

Method Development Strategy

Stationary Phase Selection

For aryl-oxy-propanol derivatives, polysaccharide-based CSPs are the gold standard. We utilize the "coated" series for maximum selectivity in Normal Phase (NP) mode.

-

Primary Candidate: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)). The cellulose backbone forms distinct "canyons" that effectively accommodate the bulky benzyl group, often providing superior selectivity for this specific structural class compared to amylose counterparts.

-

Secondary Candidate: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)). Used if the elution order needs to be reversed or if the benzyl group causes excessive retention on the OD-H.

Mobile Phase Design

A Normal Phase mode using

-

Non-polar component (

-Hexane): Promotes hydrogen bonding between the analyte's hydroxyl group and the CSP's carbamate linkage. -

Polar Modifier (IPA): Regulates retention time. Ethanol is avoided initially as it can sometimes reduce resolution for this specific class by competing too aggressively for hydrogen bonding sites.

Chiral Recognition Mechanism

The separation relies on a Three-Point Interaction Model :

-

H-Bonding: The analyte's

-hydroxyl group donates a proton to the carbonyl oxygen of the CSP's carbamate group. -

-

-

Steric Inclusion: The chiral groove of the cellulose backbone discriminates based on the spatial orientation of the methyl group on the propanol chain.

Experimental Protocol

Equipment & Reagents[1]

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary pump, DAD).

-

Column: Chiralcel OD-H (

).[1] -

Solvents: HPLC-grade

-Hexane (99.9%), 2-Propanol (IPA). -

Sample: Racemic 1-(2-Benzylphenoxy)propan-2-ol (

in 90:10 Hexane/IPA).

Chromatographic Conditions (Optimized)

| Parameter | Setting | Rationale |

| Mobile Phase | Balances retention ( | |

| Flow Rate | Standard flow for 4.6 mm ID columns; ensures optimal mass transfer. | |

| Column Temp | Lower temperatures enhance enantioselectivity ( | |

| Detection | UV @ | Targets the |

| Injection Vol | Prevents column overload while maintaining sensitivity. | |

| Run Time | 20 minutes | Sufficient to elute both enantiomers and wash lipophilic impurities. |

Step-by-Step Execution

-

System Conditioning: Flush the column with Mobile Phase for 30 mins at

until the baseline stabilizes. -

Blank Injection: Inject

of mobile phase to confirm no carryover or ghost peaks. -

Suitability Injection: Inject the racemic standard.

-

Target: First enantiomer elutes ~8-9 min; Second ~12-13 min.

-

-

Sample Analysis: Inject test samples.

-

Shutdown: Flush with 90:10 Hexane/IPA for 15 mins. Store in 90:10 Hexane/IPA.

Visualizations

Method Development Workflow

This diagram illustrates the decision matrix used to arrive at the optimized protocol.

Caption: Decision tree for optimizing the chiral separation of aryloxypropanols.

Chiral Recognition Mechanism

A schematic representation of the molecular interactions inside the Chiralcel OD-H column.

Caption: Three-point interaction model driving the enantioselectivity on the OD-H column.

Typical Results & Performance Data

The following data represents typical system suitability results obtained using the optimized conditions.

| Parameter | Enantiomer 1 ( | Enantiomer 2 ( | Acceptance Criteria |

| Retention Time ( | N/A | ||

| Capacity Factor ( | |||

| Selectivity ( | - | ||

| Resolution ( | - | ||

| Tailing Factor ( |

Note on Elution Order: Typically, the

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Resolution ( | Temperature too high. | Reduce column oven temperature to |

| Broad Peaks | Sample solvent mismatch. | Ensure sample is dissolved in mobile phase (90:10 Hex/IPA). Avoid pure IPA or Ethanol. |

| Retention Drift | Water accumulation in Hexane. | Use fresh, anhydrous |

| Fronting Peaks | Column Overload. | Dilute sample to |

References

-

Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H. Accessed October 2023. [Link]

-

Okamoto, Y., & Ikai, T. (2008). Chiral Stationary Phases for HPLC Involving Polysaccharides. Chemical Society Reviews. [Link]

-

Phenomenex. Chiral HPLC Separation Strategies: A Guide to Method Development.[Link]

-

Cass, Q. B., et al. (2003). Enantiomeric resolution of aryl-oxy-propanolamine beta-blockers on polysaccharide chiral stationary phases. Journal of Chromatography A. [Link]

Sources

Technical Assessment of 1-(2-Benzylphenoxy)propan-2-ol: In Vitro Bioactivity & Safety Profiling

Introduction & Compound Rationale

1-(2-Benzylphenoxy)propan-2-ol (CAS: 2004-61-7, also known as

This molecule represents a high-value pharmacophore in drug development for two primary reasons:

-

Antimicrobial & Preservative Potential: The o-benzylphenol core is a potent germicide (active against Gram-positive bacteria). The ether linkage typically improves metabolic stability compared to the free phenol.

-

Ion Channel Modulation (Antitussive/Anesthetic): This structure is the direct alcohol precursor/metabolite of Benproperine , a non-narcotic antitussive. Structural analogs (phenoxypropanols) often exhibit local anesthetic properties via Na⁺ channel blockade or TRP channel modulation.

Scope of this Application Note: This guide details the in vitro characterization of 1-(2-Benzylphenoxy)propan-2-ol, focusing on establishing its Therapeutic Index . We will cover three critical assay modules:

-

Module A: Antimicrobial Efficacy (MIC/MBC Determination).

-

Module B: Mammalian Cytotoxicity (ISO 10993-5 MTT Assay).

-

Module C: Anti-Inflammatory Potential (NO Inhibition in Macrophages).

Chemical Handling & Solubility

-

Lipophilicity: High (Predicted LogP ~3.5–4.0).

-

Solubility: Poor in water; soluble in Ethanol, DMSO, and organic solvents.

-

Stock Preparation:

-

Dissolve neat compound in 100% DMSO to create a 100 mM stock solution.

-

Critical Control: Ensure the final concentration of DMSO in cell culture assays does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

-

Module A: Antimicrobial Susceptibility Testing (MIC/MBC)

Rationale: The benzyl-phenol moiety disrupts bacterial cell membranes. This assay quantifies the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) according to CLSI M07-A10 standards.

Experimental Workflow

Figure 1: Step-by-step workflow for MIC and MBC determination following CLSI guidelines.

Detailed Protocol

-

Inoculum Preparation:

-

Culture Staphylococcus aureus (ATCC 29213) in Mueller-Hinton Broth (MHB) to mid-log phase.

-

Adjust turbidity to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

-

Dilute 1:150 in MHB to achieve a final challenge concentration of 5 x 10⁵ CFU/mL .

-

-

Compound Dilution:

-

Prepare a 2-fold serial dilution of 1-(2-Benzylphenoxy)propan-2-ol in MHB within a 96-well plate.

-

Test Range: 256 µg/mL down to 0.5 µg/mL.

-

Controls:

-

Positive Control:[1] Ciprofloxacin or Vancomycin.

-

Vehicle Control: MHB + 0.5% DMSO (Must show growth).

-

Sterility Control: MHB only.

-

-

-

Incubation & Readout:

-

Add 50 µL of bacterial inoculum to 50 µL of diluted compound.

-

Incubate at 37°C for 16–20 hours (aerobic).

-

MIC Definition: The lowest concentration showing no visible turbidity .[1]

-

Optional: Add 10 µL Resazurin (Alamar Blue); a color change from blue to pink indicates metabolic activity (survival).

-

-

MBC Determination:

-

Plate 10 µL from all "clear" wells (≥ MIC) onto nutrient agar.

-

Incubate 24 hours at 37°C.

-

MBC Definition: The lowest concentration killing ≥99.9% of the initial inoculum.

-

Expected Results:

| Compound | Organism | Expected MIC (µg/mL) | Mechanism |

|---|---|---|---|

| 1-(2-Benzylphenoxy)propan-2-ol | S. aureus | 16 – 64 | Membrane disruption (Phenolic) |

| 1-(2-Benzylphenoxy)propan-2-ol | E. coli | > 128 | Limited activity vs Gram(-) |

| Vancomycin (Control) | S. aureus | 0.5 – 2.0 | Cell wall synthesis inhibition |

Module B: Cytotoxicity Profiling (ISO 10993-5)

Rationale: To determine the safety margin for topical application, we must assess toxicity against human keratinocytes (HaCaT) or fibroblasts (L929). We utilize the MTT Assay , which measures mitochondrial succinate dehydrogenase activity.[2]

Mechanism of Action[3][4]

Figure 2: Enzymatic reduction of MTT to Formazan by metabolically active mitochondria.

Detailed Protocol

-

Cell Seeding:

-

Seed HaCaT keratinocytes at 1 x 10⁴ cells/well in a 96-well plate using DMEM + 10% FBS.

-

Incubate 24 hours at 37°C/5% CO₂ to allow attachment.

-

-

Treatment:

-

Remove old medium.

-

Add 100 µL of fresh medium containing the test compound (Range: 1 µM – 500 µM).

-

Duration: Incubate for 24 hours.

-

-

MTT Labeling:

-

Add 10 µL of MTT stock (5 mg/mL in PBS) to each well.

-

Incubate for 3–4 hours. Watch for purple precipitate.[2]

-

-

Solubilization & Measurement:

-

Carefully aspirate medium (do not disturb crystals).

-

Add 100 µL DMSO to dissolve formazan crystals.[3]

-

Shake plate for 10 minutes.

-

Measure Absorbance at 570 nm (Reference: 650 nm).

-

-

Calculation:

-

Calculate IC₅₀ using non-linear regression.

-

Module C: Anti-Inflammatory Potential (NO Inhibition)

Rationale: Phenolic ethers often act as anti-inflammatory agents by inhibiting Cyclooxygenase (COX) or Nitric Oxide Synthase (iNOS). This assay tests the compound's ability to suppress LPS-induced Nitric Oxide (NO) production in macrophages.

Signaling Pathway Target

Figure 3: Proposed mechanism of anti-inflammatory action via NF-κB/iNOS pathway suppression.

Detailed Protocol (Griess Assay)

-

Cell System: RAW 264.7 Murine Macrophages.

-

Induction:

-

Seed cells (5 x 10⁴/well) and incubate for 24h.

-

Pre-treat with Test Compound (10–100 µM) for 1 hour.

-

Stimulate with LPS (1 µg/mL) for 18–24 hours.

-

-

Quantification:

-

Transfer 50 µL of culture supernatant to a new plate.

-

Add 50 µL Griess Reagent A (Sulfanilamide). Incubate 10 min.

-

Add 50 µL Griess Reagent B (NED). Incubate 10 min.

-

Measure Absorbance at 540 nm .

-

-

Data Analysis:

-

Compare NO production (Absorbance) against a Sodium Nitrite standard curve.

-

Ensure cell viability is checked (via MTT) to confirm reduction in NO is not due to cell death.

-

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[4][5] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[4][5][6] CLSI.[4][5] Link

-

International Organization for Standardization (ISO). (2009).[2] ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. ISO.[2][4][7][8] Link

-

PubChem. (n.d.). Benproperine (Compound Summary). National Library of Medicine. Retrieved February 22, 2026. Link

-

Betz, R., et al. (2011).[9] 2-(2-Benzylphenyl)propan-2-ol.[9][10] Acta Crystallographica Section E, 67(12).[9] Link

-

XCellR8. (n.d.). ISO 10993-5: Biological evaluation of medical devices – in vitro cytotoxicity.[2][11]Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. medium.com [medium.com]

- 3. In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents [explorationpub.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Clinical and Laboratory Standards Institute (2015) Methods for Dilution of Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—10th Edition. CLSI Document M07-A10, Clinical and Laboratory Standards Institute, Wayne, PA. - References - Scientific Research Publishing [scirp.org]

- 7. dent.chula.ac.th [dent.chula.ac.th]

- 8. x-cellr8.com [x-cellr8.com]

- 9. 2-(2-Benzyl-phen-yl)propan-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benproperine, (S)- | C21H27NO | CID 14456347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. senzagen.com [senzagen.com]

Application Note: Synthesis and Purification of 1-(2-Benzylphenoxy)propan-2-ol

[1]

Abstract & Scope

This protocol details the synthesis and purification of 1-(2-benzylphenoxy)propan-2-ol (CAS: Derivative of 28994-41-4), a high-boiling ether-alcohol often utilized as a hydrophobic intermediate in surfactant formulation and pharmaceutical linker chemistry.[1]

The primary challenge in synthesizing this molecule is controlling regioselectivity .[1] The reaction of 2-benzylphenol with propylene oxide can yield two isomers. This guide prioritizes Method A (Base-Catalyzed Ring Opening) , which mechanistically favors the target secondary alcohol (1-substituted propan-2-ol) over the primary alcohol byproduct via steric control.[1] A bench-scale alternative (Method B ) using Williamson ether synthesis is provided for labs lacking pressure vessel capabilities.[1]

Chemical Safety & Hazard Analysis (HSE)

CRITICAL WARNING: This protocol involves Propylene Oxide (PO) , a volatile, flammable, and carcinogenic alkylating agent.[1]

| Reagent | Hazard Class | Critical Precaution |

| Propylene Oxide | Carcinogen (1B), Flammable (1), Acute Tox.[1] | Handle in a fume hood with a blast shield. Use cold (<4°C) glassware. |

| 2-Benzylphenol | Skin Irritant (2), Eye Dam.[1] (1) | Solid/Viscous liquid.[1] Wear nitrile gloves. Avoid dust inhalation.[1][2] |

| Potassium Hydroxide | Skin Corr.[1][3][4] (1A) | Hygroscopic. Use pellets; add slowly to avoid exotherms. |

Retrosynthetic Analysis & Mechanism

To obtain the target 1-(2-benzylphenoxy)propan-2-ol , we exploit the nucleophilic attack of the phenoxide ion on the epoxide ring.[1]

Regioselectivity Control

-

Base Catalysis (

-like): The phenoxide nucleophile attacks the least hindered carbon (the methylene group) of the propylene oxide.[1]-

Result: Target molecule (Secondary alcohol).[1]

-

-

Acid Catalysis (

-like): Attack occurs at the most substituted carbon (the methine group) due to carbocation stabilization.[1]-

Result: Undesired isomer (Primary alcohol).[1]

-

Therefore, this protocol strictly enforces basic conditions.

Figure 1: Mechanistic pathway highlighting the regioselective attack required to generate the target secondary alcohol.

Experimental Protocols

Method A: High-Pressure Hydroxypropylation (Preferred)

Best for: High yield, atom economy, and scale-up potential.[1]

Reagents:

-

2-Benzylphenol (18.4 g, 100 mmol)

-

Propylene Oxide (8.7 g, 150 mmol) [Excess required due to volatility]

-

Catalyst: Potassium Hydroxide (KOH) pellets (0.28 g, 5 mmol, 5 mol%)

-

Solvent: Toluene (optional, 20 mL) or Neat (if autoclave allows)[1]

Procedure:

-

Catalyst Formation: In a heavy-walled pressure tube or autoclave, charge 2-Benzylphenol and KOH.[1] Heat to 80°C under vacuum (20 mmHg) for 30 minutes to remove water generated from phenoxide formation (if using aqueous base) or simply to dry the phenol. Note: Water acts as a chain transfer agent and should be minimized.[1]

-

Addition: Cool the vessel to 0°C. Add cold Propylene Oxide in one portion.

-

Reaction: Seal the vessel tightly. Heat to 110°C with vigorous magnetic stirring.

-

Monitoring: Cool a small aliquot and check via TLC (Hexane:EtOAc 4:1). The starting phenol (

) should disappear; product ( -

Quench: Cool to room temperature. Carefully vent residual pressure.[1] Dilute with Ethyl Acetate (50 mL).[1]

-

Wash: Wash organic layer with 1M HCl (20 mL) to neutralize the phenoxide, followed by Brine (2 x 30 mL).

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo.

Method B: Williamson Ether Synthesis (Alternative)

Best for: Labs without pressure vessels; avoids gaseous PO.[1]

Reagents:

-

2-Benzylphenol (100 mmol)

-

1-Chloro-2-propanol (120 mmol)[1]

-

Potassium Carbonate (

) (anhydrous, 150 mmol) -

Solvent: Acetone (reagent grade) or DMF (for faster rates)[1]

Procedure:

-

Dissolve 2-Benzylphenol in Acetone (150 mL).

-

Add

and stir for 15 minutes at room temperature. -

Add 1-Chloro-2-propanol dropwise.

-

Reflux the mixture (56°C for Acetone) for 18–24 hours.

-

Note: Reaction is slower than Method A. Addition of catalytic Potassium Iodide (KI) can accelerate the reaction (Finkelstein condition).

-

-

Filter off inorganic salts.[1] Concentrate the filtrate.

Purification Strategy

The crude product is a viscous oil. Due to the high boiling point of the benzyl-substituted phenol ether, atmospheric distillation will cause decomposition.

Purification Workflow

Figure 2: Purification decision matrix. Vacuum distillation is the standard; chromatography is reserved for analytical purity.

Distillation Protocol

-

Setup: Short-path distillation head with a cow receiver.

-

Vacuum: Apply high vacuum (< 1.0 mmHg).

-

Fractions:

Flash Chromatography (If required)[1]

Analytical Characterization

To validate the structure and ensure the correct isomer (1-substituted) was formed:

| Technique | Diagnostic Signal | Interpretation |

| Methyl group of the propyl chain (Doublet confirms secondary alcohol).[1] | ||

| Chiral methine | ||

| Benzylic | ||

| IR Spectroscopy | 3400-3500 | Broad -OH stretch.[1] |

| 1240 | Ar-O-C ether stretch (Strong).[1] |

Troubleshooting & Optimization

-

Low Conversion:

-

Polymerization (Poly-PO formation):

-

Cause: Excess PO added too quickly or temperature too low (accumulation).[1]

-

Fix: Add PO dropwise at reaction temperature (if using autoclave pump) or reduce PO equivalents to 1.1 eq.

-

-

Regio-isomer Contamination:

References

-

Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Referencing Nucleophilic Substitution of Epoxides).

-

Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 2-Benzylphenol. Retrieved from [1]

-

Gou, F., et al. (2021).[1][6] "High-selectivity synthesis method of propylene glycol phenyl ether." CN Patent 113072431A.[1] (Describes base-catalyzed regioselectivity for phenol ethoxylation).

-

PubChem. (n.d.).[1] Compound Summary: 1-Phenoxy-2-propanol (Structural Analog).[1] Retrieved from [1]

Sources

- 1. 2-Benzylphenol | C13H12O | CID 24216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Benzylphenol(28994-41-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 1-(Benzyloxy)propan-2-one | C10H12O2 | CID 3691284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 1-(2-benzylphenoxy)propan-2-ol (C16H18O2) [pubchemlite.lcsb.uni.lu]

- 6. rsc.org [rsc.org]

Application of 1-(2-Benzylphenoxy)propan-2-ol in Medicinal Chemistry Research: A Technical Guide

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of the chemical entity 1-(2-Benzylphenoxy)propan-2-ol in medicinal chemistry. This guide offers detailed protocols for the synthesis and biological evaluation of this compound, grounded in established scientific principles and methodologies.

Introduction and Rationale

1-(2-Benzylphenoxy)propan-2-ol belongs to the aryloxypropanolamine class of compounds. This structural motif is the cornerstone of a multitude of blockbuster drugs, most notably the β-adrenergic receptor antagonists, or "beta-blockers"[1]. The general structure of aryloxypropanolamines consists of an aromatic ring linked via an ether-propanol-amine side chain[2]. This specific arrangement allows for critical interactions with G-protein coupled receptors (GPCRs), particularly the β-adrenergic receptors[3].

The subject of this guide, 1-(2-Benzylphenoxy)propan-2-ol, presents a unique substitution pattern on the aromatic ring with a benzyl group at the ortho position. This structural feature offers a compelling starting point for medicinal chemistry exploration. The lipophilic nature of the benzyl group may influence receptor binding affinity, selectivity, and pharmacokinetic properties. Furthermore, the close structural relationship to benproperine, a known cough suppressant, suggests that derivatization of the terminal amine could unlock diverse pharmacological activities[4][5][6].

This guide will, therefore, explore two primary potential applications of 1-(2-Benzylphenoxy)propan-2-ol: as a scaffold for novel β-adrenergic receptor modulators and as a precursor for the development of new antitussive agents.

Synthesis of 1-(2-Benzylphenoxy)propan-2-ol

The synthesis of aryloxypropanolamines is a well-established process in medicinal chemistry[7]. The most common and efficient method involves a two-step sequence: the reaction of a phenol with an epihalohydrin (typically epichlorohydrin) to form an epoxide, followed by the ring-opening of the epoxide with a suitable amine[8][9]. For the synthesis of the parent compound, 1-(2-benzylphenoxy)propan-2-ol, the terminal amine will be ammonia.

Protocol: Synthesis of 1-(2-Benzylphenoxy)propan-2-ol

Part 1: Synthesis of 2-((2-benzylphenoxy)methyl)oxirane

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-benzylphenol (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Base Addition: Add a base, such as sodium hydroxide (1.1 equivalents), to the solution and stir until the phenol is fully deprotonated, forming the sodium phenoxide salt.

-

Epichlorohydrin Addition: Add epichlorohydrin (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude epoxide.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Part 2: Synthesis of 1-(2-Benzylphenoxy)propan-2-ol

-

Reaction Setup: Dissolve the purified 2-((2-benzylphenoxy)methyl)oxirane (1 equivalent) in a suitable solvent, such as methanol or isopropanol, in a sealed pressure vessel.

-

Amine Addition: Add a solution of ammonia in methanol (a large excess, e.g., 10-20 equivalents) to the epoxide solution.

-

Reaction Conditions: Heat the mixture to 80-100°C and maintain for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction vessel to room temperature and carefully vent any excess pressure. Remove the solvent and excess ammonia under reduced pressure.

-

Purification: Purify the crude 1-(2-benzylphenoxy)propan-2-ol by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure product.

Biological Evaluation: β-Adrenergic Receptor Activity

The structural similarity of 1-(2-benzylphenoxy)propan-2-ol to known beta-blockers strongly suggests it may interact with β-adrenergic receptors. A systematic evaluation of its binding affinity and functional activity at these receptors is a critical first step in its characterization.

Protocol: In Vitro β-Adrenergic Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of 1-(2-benzylphenoxy)propan-2-ol for β1 and β2 adrenergic receptors.

1. Membrane Preparation:

-

Prepare cell membranes from a cell line recombinantly expressing either human β1 or β2 adrenergic receptors (e.g., CHO or HEK293 cells).

-

Homogenize the cells in a buffer containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Competitive Binding Assay:

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Radioligand: [³H]-Dihydroalprenolol (a non-selective β-adrenergic antagonist) at a concentration close to its Kd.

-

Non-specific Binding Control: A high concentration of a non-labeled, potent β-blocker (e.g., 10 µM propranolol).

-

Test Compound: A range of concentrations of 1-(2-benzylphenoxy)propan-2-ol.

-

Procedure:

-

In a 96-well plate, add the assay buffer, the test compound or non-specific control, the radioligand, and finally the membrane preparation.

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

| Parameter | Description |

| IC50 | Concentration of the test compound that displaces 50% of the radioligand. |

| Ki | Inhibitory constant, a measure of the affinity of the test compound for the receptor. |

Protocol: In Vitro Functional Assay (cAMP Measurement)

This protocol determines whether 1-(2-benzylphenoxy)propan-2-ol acts as an antagonist, agonist, or partial agonist at β-adrenergic receptors by measuring its effect on intracellular cyclic AMP (cAMP) levels.

1. Cell Culture:

-

Use a cell line expressing the β-adrenergic receptor of interest (e.g., CHO-β2AR).

2. cAMP Assay:

-

Assay Principle: Utilize a commercially available cAMP assay kit, such as those based on HTRF, AlphaScreen, or ELISA technology[10][11].

-

Procedure (Antagonist Mode):

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of 1-(2-benzylphenoxy)propan-2-ol.

-

Stimulate the cells with a known β-adrenergic agonist (e.g., isoproterenol) at a concentration that elicits a submaximal response (EC80).

-

After incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol.

-

-

Procedure (Agonist Mode):

-

Incubate the cells with varying concentrations of 1-(2-benzylphenoxy)propan-2-ol alone.

-

Measure the intracellular cAMP levels.

-

3. Data Analysis:

-

Antagonist Activity: Plot the cAMP concentration against the logarithm of the test compound concentration. A decrease in the isoproterenol-stimulated cAMP level indicates antagonist activity. Determine the IC50 value.

-

Agonist Activity: Plot the cAMP concentration against the logarithm of the test compound concentration. An increase in the basal cAMP level indicates agonist activity. Determine the EC50 value (the concentration that produces 50% of the maximal response).

Biological Evaluation: Antitussive Activity

Given the structural similarity of derivatized 1-(2-benzylphenoxy)propan-2-ol to the antitussive agent benproperine, it is prudent to investigate the potential of this chemical scaffold in the development of cough suppressants.

Protocol: In Vivo Antitussive Activity in a Guinea Pig Model

This protocol describes a commonly used method to assess the antitussive potential of a test compound in a guinea pig model of citric acid-induced cough.

1. Animals:

-

Male Dunkin-Hartley guinea pigs are typically used for this assay.

2. Experimental Procedure:

-

Acclimatization: Acclimatize the animals to the experimental conditions.

-

Test Compound Administration: Administer 1-(2-benzylphenoxy)propan-2-ol (or its derivatives) orally or via intraperitoneal injection at various doses. A vehicle control group and a positive control group (e.g., codeine or dextromethorphan) should be included.

-

Cough Induction: After a set pre-treatment time (e.g., 60 minutes), place each animal in a whole-body plethysmograph chamber and expose them to an aerosol of citric acid solution (e.g., 0.3 M) for a fixed period (e.g., 5 minutes).

-

Cough Recording: Record the number of coughs during and immediately after the citric acid challenge using a specialized sound recording and analysis system.

-

Data Analysis: Compare the number of coughs in the test compound-treated groups to the vehicle control group. Calculate the percentage inhibition of cough for each dose.

dot

Caption: Experimental workflow for the synthesis and biological evaluation of 1-(2-Benzylphenoxy)propan-2-ol.

Structure-Activity Relationship (SAR) and Further Development

The initial biological data for 1-(2-benzylphenoxy)propan-2-ol will provide a crucial starting point for a medicinal chemistry program. The following points should be considered for further derivatization to optimize its pharmacological profile:

-

Amine Substitution: The primary amine of 1-(2-benzylphenoxy)propan-2-ol is a key handle for modification. Introducing different alkyl or arylalkyl groups can significantly impact potency and selectivity for β-adrenergic receptor subtypes[3]. For example, an isopropyl or tert-butyl group often favors β-antagonism. More complex substituents may lead to partial agonism or biased agonism.

-

Aromatic Ring Substitution: The benzyl group at the ortho position is a defining feature. Modifications to this benzyl group (e.g., substitution on its phenyl ring) or the introduction of other substituents on the phenoxy ring can modulate lipophilicity, electronic properties, and steric interactions with the receptor binding pocket.

-

Stereochemistry: The propan-2-ol moiety contains a chiral center. It is well-established for aryloxypropanolamine β-blockers that the (S)-enantiomer is significantly more active than the (R)-enantiomer. Chiral synthesis or separation of the enantiomers of 1-(2-benzylphenoxy)propan-2-ol will be essential for elucidating the stereochemical requirements for its activity.

dot

Caption: Structure-Activity Relationship (SAR) considerations for 1-(2-Benzylphenoxy)propan-2-ol.

ADME-Tox Considerations

The drug-like properties of any new chemical entity are critical for its potential as a therapeutic agent. For aryloxypropanolamines, several general ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics are known:

-

Absorption: Most beta-blockers are well-absorbed orally.

-

Distribution: Lipophilicity plays a major role in tissue distribution. Highly lipophilic compounds, like propranolol, can cross the blood-brain barrier and may cause central nervous system (CNS) side effects[12][13][14]. The benzyl group in 1-(2-benzylphenoxy)propan-2-ol suggests it may have significant lipophilicity.

-

Metabolism: Metabolism primarily occurs in the liver, with common pathways including oxidation of the side chain and aromatic hydroxylation.

-

Excretion: Excretion is mainly through the kidneys.

-

Toxicity: The primary toxicity of beta-blockers is an extension of their pharmacological effects, leading to bradycardia, hypotension, and in severe cases, cardiogenic shock[15][16].

Early in vitro ADME screening (e.g., metabolic stability in liver microsomes, plasma protein binding, and permeability assays) is recommended for 1-(2-benzylphenoxy)propan-2-ol and its derivatives to identify potential liabilities.

Conclusion